4-Cyano-1-butyne
Overview
Description
Preparation Methods
4-Cyano-1-butyne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Cyano-1-butyne undergoes several types of chemical reactions due to the presence of both the cyano and alkyne groups. Some of the key reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
4-Cyano-1-butyne has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 4-Cyano-1-butyne involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne group can participate in cycloaddition reactions, forming stable ring structures that can interact with enzymes and receptors . These interactions can modulate biological processes and pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
4-Cyano-1-butyne can be compared with other similar compounds, such as:
4-Pentynenitrile: This compound is structurally similar to this compound but lacks the alkyne group, making it less reactive in certain chemical reactions.
Propargylamine: This compound contains an alkyne group and an amine group, making it useful in different types of reactions compared to this compound.
5-Hexynenitrile: This compound has a longer carbon chain and different reactivity patterns compared to this compound.
The uniqueness of this compound lies in its combination of the cyano and alkyne groups, which provide a versatile platform for various chemical transformations and applications .
Biological Activity
4-Cyano-1-butyne (C5H5N) is an organic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a cyano group (-C≡N) attached to a butyne backbone. Its molecular formula is C5H5N, and it is characterized by the following structural properties:
- Molecular Weight : 81.1 g/mol
- Boiling Point : Approximately 130 °C
- Solubility : Soluble in organic solvents such as ethanol and acetone.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The cyano group acts as an electrophile, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug design and development.
Applications in Drug Development
This compound serves as a precursor for synthesizing bioactive molecules and enzyme inhibitors. It has been explored for its potential in developing therapeutic agents due to its ability to form complex structures with biological activity. For instance, it has been used in the synthesis of compounds that exhibit anti-inflammatory and anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that modifications of the compound can lead to potent enzyme inhibitors useful in treating metabolic disorders .
- Anticancer Activity : Research indicated that certain derivatives of this compound displayed cytotoxic effects against various cancer cell lines. These findings suggest its potential as a scaffold for developing new anticancer agents .
- Neuroprotective Effects : Another investigation reported neuroprotective properties associated with compounds derived from this compound, indicating its possible applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound Derivative | Biological Activity | Reference |
---|---|---|
4-Cyano-2-butynyl amine | Enzyme inhibition | |
4-Cyano-3-butynyl phenol | Anticancer activity | |
This compound oxime | Neuroprotective effects |
Synthesis Routes
The synthesis of this compound can be accomplished through several methods, including:
- Sonogashira Coupling : This method involves coupling an aryl halide with terminal alkynes using palladium catalysts.
- Nucleophilic Substitution : The cyano group can be introduced via nucleophilic substitution reactions involving suitable precursors.
Properties
IUPAC Name |
pent-4-ynenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19596-07-7 | |
Record name | 4-Cyano-1-butyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyano-1-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-1-butyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Cyano-1-butyne interesting from a structural and theoretical chemistry perspective?
A1: this compound (C5H5N) is one of several isomers of pyridine. While pyridine is the most stable isomer [], studying this compound allows researchers to explore the impact of structural variations on molecular properties. Computational studies using methods like the Gaussian-4 (G4) compound model can accurately predict parameters like bond lengths, angles, dipole moment, and vibrational frequencies []. These calculations provide valuable insights into the molecule's behavior and can be compared to experimental data for validation.
Q2: Is there any experimental data available on the structure of this compound?
A2: Yes, the rotational spectrum of this compound has been investigated []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which is directly related to its structure. By analyzing the rotational spectrum, researchers can determine structural parameters like bond lengths and angles, providing experimental validation for computational models.
Q3: How do the predicted properties of this compound compare to its isomer, pyridine?
A3: Computational studies predict that pyridine is significantly more stable than this compound, with a lower standard enthalpy of formation []. This difference in stability arises from the arrangement of atoms and bonds within each molecule. While the abstracts don't provide specific details on other property comparisons, it's likely that differences in structure lead to variations in parameters like dipole moment, polarity, and reactivity between the two isomers.
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